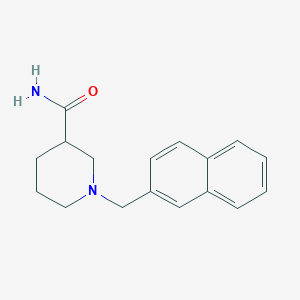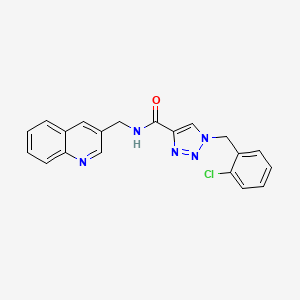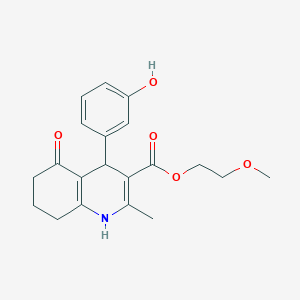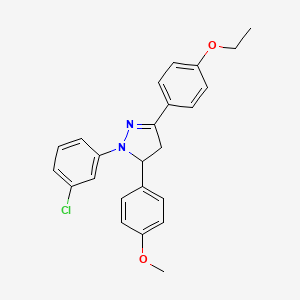
1-(2-naphthylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-naphthylmethyl)-3-piperidinecarboxamide, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.
Scientific Research Applications
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential therapeutic applications in various scientific research fields, including neurology, pharmacology, and oncology. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential use as an analgesic and anti-inflammatory agent. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have anti-cancer properties and can potentially be used to treat various types of cancer.
Mechanism of Action
The mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes in the body. Specifically, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have various biochemical and physiological effects in the body. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the development of neurodegenerative diseases. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to reduce inflammation and pain, potentially through its inhibition of COX-2 activity. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have relatively low toxicity and can be administered orally, making it a potentially useful drug candidate. However, one limitation of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Future Directions
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437. One direction is to further investigate its potential therapeutic applications in neurology, pharmacology, and oncology. Additionally, future research could focus on elucidating the mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 and identifying potential drug targets. Finally, future studies could explore the development of more cost-effective and efficient synthesis methods for 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437.
Synthesis Methods
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 can be synthesized using a multi-step process that involves the reaction between 2-naphthaldehyde and piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation processes, such as recrystallization and chromatography.
properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-17(20)16-6-3-9-19(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYMXSBAPSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)


![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)

![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)



![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)